2-(naphthalen-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c27-21(13-17-7-3-6-16-5-1-2-9-19(16)17)26-15-20-22(25-12-11-24-20)18-8-4-10-23-14-18/h1-12,14H,13,15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMDMMSIJLBTPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NC=CN=C3C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the acetamide group. This can be achieved through Friedel-Crafts acylation followed by amination.
Synthesis of the Pyrazine Derivative: The pyrazine ring is synthesized separately, often starting from pyridine derivatives. This involves cyclization reactions under controlled conditions.
Coupling Reaction: The final step involves coupling the naphthalene derivative with the pyrazine derivative. This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(naphthalen-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-1-yl)-N-((3-(pyridin-2-yl)pyrazin-2-yl)methyl)acetamide
- 2-(naphthalen-1-yl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide
- 2-(naphthalen-2-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide
Uniqueness
The uniqueness of 2-(naphthalen-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
The compound 2-(naphthalen-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide represents a novel class of bioactive molecules with potential applications in medicinal chemistry, particularly in the fields of anticancer and anti-inflammatory therapies. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and research findings.
Chemical Structure and Synthesis
The compound is characterized by its unique structure, which integrates a naphthalene moiety with a pyridinyl-pyrazinyl side chain. The synthesis typically involves multi-step organic reactions:
- Formation of Naphthalene Derivative : Starting from naphthalene, various functional groups are introduced through electrophilic aromatic substitution.
- Synthesis of Pyrazine Derivative : The pyrazine ring is synthesized via condensation reactions with appropriate precursors.
- Coupling Reaction : The naphthalene and pyrazine derivatives are linked through amide bond formation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a related compound demonstrated significant antiproliferative activity against various human cancer cell lines, including nasopharyngeal carcinoma (NPC-TW01), lung carcinoma (H661), and hepatoma (Hep3B) with an IC50 value of 0.6 μM against NPC-TW01 cells . The mechanism involved the alteration of cell cycle distribution, leading to increased accumulation of cells in the S phase.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Similar structures have shown effectiveness in inhibiting COX-2 enzymes, which are critical in inflammatory processes. Compounds with similar naphthalene and pyrazine frameworks have demonstrated significant reductions in inflammatory markers such as iNOS and COX-2 mRNA expressions .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The structural components facilitate binding to active sites, potentially inhibiting enzymatic activity or altering receptor functions. The trifluoromethyl group enhances binding affinity and stability, while the pyridinyl and pyrazinyl groups may participate in hydrogen bonding interactions.
Data Summary
| Biological Activity | Target Cell Lines | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | NPC-TW01 | 0.6 μM | Cell cycle alteration |
| Anti-inflammatory | COX-2 | Not specified | Inhibition of inflammatory markers |
Case Studies
- Antiproliferative Study : A study on N-(naphthalen-2-yl)acetamide derivatives showed that these compounds inhibited cell proliferation effectively against NPC-TW01 cells, demonstrating specific cytotoxicity without affecting peripheral blood mononuclear cells at concentrations up to 50 μM .
- Inflammation Model : Research indicated that derivatives similar to this compound exhibited potent anti-inflammatory effects comparable to established drugs like indomethacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
